2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H10BrCl2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms (99% and above) and can be packaged in various quantities, including bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
- 2-(2-Bromo-3-chlorophenyl)ethan-1-amine hydrochloride
- 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDTVVAKCHQPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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